2-Hydroxypyrimidine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56052. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

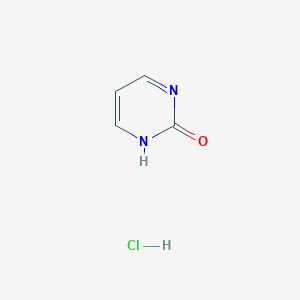

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJINJSFYTZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068091 | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxypyrimidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38353-09-2 | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypyrimidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Hydroxypyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrimidine hydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its inherent chemical properties and reactivity make it a valuable precursor in the development of novel therapeutic agents, particularly in the antiviral and anticancer domains. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its crucial role in medicinal chemistry, exemplified by its application in the synthesis of hepatitis C virus (HCV) inhibitors and other bioactive compounds.

Physicochemical Properties

This compound is typically a light yellow to beige crystalline solid.[1][2] It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[2][3] The compound is stable under normal conditions.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2(1H)-Pyrimidinone hydrochloride, 2-Pyrimidinol hydrochloride | [2] |

| CAS Number | 38353-09-2 | [2] |

| Molecular Formula | C₄H₄N₂O · HCl | [2] |

| Molecular Weight | 132.55 g/mol | [2] |

| Appearance | Light yellow to beige crystalline solid | [1][2] |

| Melting Point | 200-205 °C (decomposes) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. Almost transparent in water. | [2] |

| Stability | Stable under normal conditions. Hygroscopic. | [1][2][3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons on the pyrimidine (B1678525) ring. The interpretation of the spectrum is crucial for confirming the structure and purity of the compound. Due to the presence of tautomers and the acidic proton from the hydrochloride, the spectrum can exhibit complexities such as peak broadening.[4]

A general interpretation of the ¹H NMR spectrum in DMSO-d₆ would show:

-

A signal for the proton at the 5-position.

-

Signals for the protons at the 4- and 6-positions, which may be coupled to each other.

-

A broad signal corresponding to the N-H and/or O-H protons, the position of which can be solvent-dependent.

IR Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups present in the molecule. The spectrum is a composite of the vibrations of the pyrimidine ring and the hydrochloride salt.

Key expected IR absorption bands include:

-

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the amine salt.

-

C=O stretching: A strong absorption band around 1700-1650 cm⁻¹, indicative of the amide carbonyl in the pyrimidinone tautomer.

-

C=N and C=C stretching: Multiple bands in the 1650-1500 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.

-

Ring vibrations: Characteristic fingerprint absorptions below 1500 cm⁻¹.

Tautomerism

A critical property of 2-Hydroxypyrimidine is its existence in tautomeric forms: the hydroxy form (pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one).[5][6] The equilibrium between these tautomers is influenced by factors such as the solvent and the solid-state packing. The hydrochloride salt is expected to predominantly exist in the protonated keto form.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of 2-Hydroxypyrimidine.

Reactivity and Stability

This compound is a stable compound under recommended storage conditions.[1][3] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]

The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nitrogen atoms. The presence of the hydroxyl/keto group also directs its reactivity. It can undergo various chemical transformations, making it a versatile synthetic intermediate.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 1,1,3,3-tetramethoxypropane (B13500) with urea (B33335) in the presence of an acid.[7]

General Protocol:

-

Reaction Setup: In a suitable reaction vessel, 1,1,3,3-tetramethoxypropane and urea are dissolved in an appropriate solvent (e.g., an alcohol).

-

Acidification: A strong acid, such as hydrochloric acid, is added to the mixture to catalyze the cyclization reaction.

-

Reaction: The mixture is heated to reflux for a specified period to ensure the completion of the reaction.

-

Isolation: Upon cooling, the product, this compound, precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of this compound.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and/or a titration method.

General HPLC Protocol:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The elution can be isocratic or gradient.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: The purity is determined by comparing the peak area of the analyte to that of a reference standard.

General Titration Protocol:

-

Titrant: A standardized solution of a strong base, such as sodium hydroxide.

-

Indicator: A suitable pH indicator or potentiometric endpoint detection.

-

Procedure: A known weight of this compound is dissolved in water and titrated with the standardized base. The purity is calculated based on the volume of titrant required to reach the equivalence point.

Applications in Drug Development

This compound is a key starting material in the synthesis of numerous pharmaceutical compounds, owing to the prevalence of the pyrimidine scaffold in biologically active molecules.[8]

Antiviral Agents

A significant application of this compound is in the synthesis of antiviral drugs. It is a crucial reagent in the preparation of BI 207127, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2][9] The synthesis involves the coupling of the pyrimidine moiety with other heterocyclic systems to construct the final complex molecule.

Anticancer Agents

The pyrimidine nucleus is a common feature in many anticancer drugs. This compound serves as a precursor for the synthesis of various substituted pyrimidines that have been investigated for their antiproliferative activities.[10][11][12] These derivatives often function by inhibiting kinases or other enzymes crucial for cancer cell growth and survival. For instance, novel pyrimidine derivatives have been synthesized and shown to exhibit significant cytotoxic effects against various cancer cell lines.[10][11]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex, biologically active molecules. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development, paving the way for the creation of new and improved therapeutic agents.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 38353-09-2 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride (CAS: 38353-09-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine (B189755) hydrochloride, a versatile heterocyclic compound used as a key building block in pharmaceutical and biochemical research. This document details its chemical and physical properties, spectral data, a detailed synthesis protocol, and its known biological activities, with a focus on its role as a substrate for aldehyde oxidase.

Chemical and Physical Properties

2-Hydroxypyrimidine hydrochloride, also known as pyrimidin-2-ol hydrochloride, exists in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone hydrochloride. It is typically a light yellow to beige crystalline solid. The compound is hygroscopic and should be stored in a dry, inert atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38353-09-2 | [1][2][3] |

| Molecular Formula | C₄H₅ClN₂O | [1][2][3] |

| Molecular Weight | 132.55 g/mol | [1][2][3] |

| Appearance | Light yellow to beige crystalline solid | [1] |

| Melting Point | 200-205 °C (decomposes) | [1] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (B129727). | [1] |

| Density | 1.47 g/cm³ (at 20°C) | [1] |

| Vapor Pressure | 0.004 Pa (at 25°C) | [1] |

| LogP | -1.61 (at 20.5°C, pH 5.6-6.5) | [1] |

| Hygroscopic | Yes | [1] |

| InChI Key | IAJINJSFYTZPEJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CNC(=O)N=C1.Cl | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclocondensation of urea (B33335) with a malonaldehyde equivalent. A common and effective precursor is 1,1,3,3-tetramethoxypropane (B13500).

Experimental Protocol: Synthesis from Urea and 1,1,3,3-Tetramethoxypropane

This protocol is based on the method described in patent CN 112062724 A.

Materials and Reagents:

-

Urea

-

1,1,3,3-Tetramethoxypropane

-

Methanol

-

Hydrogen chloride (gas)

-

Enamel reactor with reflux condenser and stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: To an enamel reactor equipped with a reflux condenser and stirrer, add urea, methanol, and 1,1,3,3-tetramethoxypropane. The molar ratio of urea to methanol to 1,1,3,3-tetramethoxypropane should be approximately 1:5:2.5.

-

Initial Stirring: Stir the mixture at 20-25°C for 30-60 minutes.

-

Acidification: Cool the reactor to 10°C. Bubble hydrogen chloride gas through the solution until the pH reaches 1-2. Continue stirring at this temperature until the absorption of HCl gas ceases. This forms the initial reaction solution.

-

Cyclization and Heating: Slowly heat the solution to a temperature of 180-240°C. Maintain this temperature and continue stirring for 4-5 hours.

-

Isolation and Purification: After the reaction is complete, cool the mixture to 0°C. The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold ethanol (B145695) or acetone) to remove any unreacted starting materials and byproducts.

-

Dry the purified product under vacuum at 50-70°C to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Spectral Data and Interpretation

The structural elucidation of this compound relies on standard spectroscopic techniques. Due to its tautomeric nature, spectral interpretation should consider both the hydroxy (pyrimidin-2-ol) and keto (pyrimidin-2(1H)-one) forms. In solution, the keto form is generally favored.

¹H NMR Spectroscopy

A ¹H NMR spectrum recorded in DMSO-d₆ is expected to show signals corresponding to the three protons on the pyrimidine (B1678525) ring and the exchangeable N-H/O-H protons.

-

δ ~8.5-8.7 ppm (doublet of doublets): Proton at C4, coupled to protons at C5 and C6.

-

δ ~8.2-8.4 ppm (doublet of doublets): Proton at C6, coupled to protons at C4 and C5.

-

δ ~6.8-7.0 ppm (triplet or multiplet): Proton at C5, coupled to protons at C4 and C6.

-

δ > 10 ppm (broad singlet): Exchangeable protons (N1-H, N3-H, or O-H). The exact chemical shift and appearance can vary with concentration and temperature. This peak would disappear upon a D₂O exchange experiment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in DMSO-d₆ would display four distinct signals for the four carbon atoms of the pyrimidine ring.

-

δ ~160-165 ppm: Carbonyl carbon (C2) of the predominant keto tautomer.

-

δ ~150-155 ppm: C4 and C6 carbons.

-

δ ~115-120 ppm: C5 carbon.

FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present. The spectrum will be dominated by vibrations from the pyrimidine ring and the carbonyl/hydroxyl group of the tautomers.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 3200-2800 (broad) | N-H / O-H Stretch | Amide N-H (keto form), H-bonded O-H (enol form) |

| ~3100-3000 | C-H Stretch | Aromatic C-H on the pyrimidine ring |

| ~1650-1700 (strong) | C=O Stretch | Carbonyl of the pyrimidinone (keto) tautomer |

| ~1600-1450 | C=C & C=N Stretch | Pyrimidine ring vibrations |

| ~1250 | C-O Stretch | C-O-H of the hydroxypyrimidine (enol) tautomer |

Mass Spectrometry

Under electron impact (EI) mass spectrometry, the molecular ion (M⁺) for the free base (C₄H₄N₂O) would be observed at m/z 96. The fragmentation pattern would likely involve the characteristic loss of small, stable molecules.

-

m/z 96: Molecular ion [C₄H₄N₂O]⁺

-

m/z 68: Loss of CO, [C₃H₄N₂]⁺

-

m/z 41: Loss of HCN from m/z 68, [C₂H₃N]⁺

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, including antiviral and anticancer agents.[1] Its inherent biological activity is primarily associated with its interaction with molybdenum-containing enzymes.

Aldehyde Oxidase (AO) Substrate

2-Hydroxypyrimidine is a known substrate for aldehyde oxidase (AO), a cytosolic enzyme involved in the metabolism of various nitrogen-containing heterocyclic compounds.[1] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen atom. In the case of 2-hydroxypyrimidine (in its keto form, 2-pyrimidinone), AO is expected to hydroxylate the C4 or C6 position. This property makes it a useful tool in biochemical assays to study AO activity and inhibition.

The generally accepted mechanism for AO involves a nucleophilic attack from a molybdenum-hydroxo species at the enzyme's active site onto an electron-deficient carbon of the substrate.

Proposed Metabolic Pathway by Aldehyde Oxidase

Cytotoxicity and DNA Synthesis Inhibition

Some sources suggest that this compound exhibits cytotoxic properties and may act as an inhibitor of DNA synthesis.[1] Pyrimidine analogs are a well-established class of antimetabolites that can interfere with the synthesis of nucleic acids by inhibiting key enzymes like DNA polymerase or by being incorporated into DNA, leading to chain termination. However, specific studies detailing the mechanism and potency of this compound in DNA synthesis inhibition are not extensively documented in publicly available literature. Its primary role in drug discovery remains that of a foundational scaffold for building more complex and potent therapeutic agents.[1]

References

An In-depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride

This technical guide provides a comprehensive overview of 2-hydroxypyrimidine (B189755) hydrochloride, a significant heterocyclic compound utilized in various fields of chemical and pharmaceutical research. The document details its chemical properties, synthesis protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Hydroxypyrimidine hydrochloride is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical data is summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | C₄H₄N₂O·HCl | [1] |

| Alternate Formula | C₄H₅ClN₂O | [2][3][4] |

| Molecular Weight | 132.55 g/mol | [1][2][3] |

| CAS Number | 38353-09-2 | [1][2][3] |

| Appearance | Yellow to beige crystalline powder | [1] |

| Melting Point | 200-205 °C (decomposes) | |

| Solubility | Soluble in water | [2] |

| Purity | ≥ 97.50% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of urea (B33335) with 1,1,3,3-tetramethoxypropane.[4] A patented method highlights a procedure that reports a yield of 80% or more.[5]

Experimental Protocol:

Materials:

-

Urea

-

Methanol

-

1,1,3,3-Tetramethoxypropane

-

Hydrogen chloride gas

-

Enamel reactor with a reflux condenser

Procedure:

-

To an enamel reactor equipped with a reflux condenser, add urea, methanol, and 1,1,3,3-tetramethoxypropane.[5]

-

Cool the mixture to 20-25°C and stir for 0.5 to 1 hour.[5]

-

Further, cool the reaction mixture to 10°C.[5]

-

At this temperature, pass hydrogen chloride gas through the solution until the pH of the resulting "first solution" is between 1 and 2.[5]

-

Slowly heat the "first solution" to a temperature of 180-240°C and maintain it for 4 to 5 hours.[5]

-

After the reaction is complete, cool the mixture to 0°C.[5]

-

Filter the resulting solid, rinse, and dry to obtain this compound. The drying temperature can be maintained between 50-70°C.[5]

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7][8]

Key Applications:

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1]

-

Biochemical Research: The compound is used in studies related to enzyme inhibition and metabolic pathways.[1] For instance, it has been shown to be an inhibitor of aldehyde oxidase.[2]

-

Drug Discovery: Pyrimidine (B1678525) derivatives exhibit diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[6] 5-Fluorouracil, a well-known anticancer drug, is a notable example of a pyrimidine derivative.[6]

Role in Signaling Pathways

Pyrimidine metabolism is a fundamental cellular process, and its regulation is critical for cell growth and proliferation. The de novo pyrimidine synthesis pathway is particularly important in rapidly dividing cells, such as cancer cells.[9]

The mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, has been shown to stimulate de novo pyrimidine synthesis.[10] mTORC1, a complex of the mTOR pathway, activates this metabolic route through its downstream target S6K1, which phosphorylates and activates the CAD enzyme.[10] CAD is a multifunctional enzyme that catalyzes the first three steps of pyrimidine synthesis.[10]

The diagram below illustrates the regulatory relationship between the mTOR pathway and de novo pyrimidine synthesis.

Caption: mTOR signaling pathway stimulating de novo pyrimidine synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Hydroxypyrimidine HCl | 38353-09-2 | FH30092 | Biosynth [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxypyrimidine hydrochloride solubility in different solvents

An In-depth Technical Guide to the Solubility of 2-Hydroxypyrimidine (B189755) Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-hydroxypyrimidine hydrochloride, a key heterocyclic compound. Due to the limited availability of public-facing, quantitative solubility data for this specific salt, this document focuses on equipping researchers with the necessary protocols to generate this data in-house.

Core Principles of Solubility for Hydrochloride Salts

The solubility of this compound, as with other hydrochloride salts of organic bases, is governed by several key factors:

-

pH: The hydrochloride salt is the acidic form of 2-hydroxypyrimidine. In aqueous solutions, the solubility will be highly dependent on the pH. At lower pH values (acidic conditions), the compound will exist predominantly in its protonated, more soluble form. As the pH increases, it will deprotonate to the less soluble free base.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents, such as water, methanol, and ethanol, are generally good candidates for dissolving polar hydrochloride salts. Nonpolar solvents, such as hexane (B92381) and toluene, are expected to be poor solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined empirically for the specific solvent system.

-

Presence of Other Ions: The common ion effect can influence solubility. The presence of chloride ions from other sources in the solution can decrease the solubility of this compound.

Data Presentation: A Template for Your Findings

A systematic approach to recording solubility data is crucial for comparability and analysis. The following table structure is recommended for summarizing experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Water | 25 | Isothermal Saturation | |||

| Ethanol | 25 | Isothermal Saturation | |||

| Methanol | 25 | Isothermal Saturation | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation | |||

| Dichloromethane (DCM) | 25 | Isothermal Saturation | |||

| Acetone | 25 | Isothermal Saturation | |||

| Acetonitrile | 25 | Isothermal Saturation | |||

| N,N-Dimethylformamide (DMF) | 25 | Isothermal Saturation | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Isothermal Saturation |

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound. This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample solution using the same method.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

Diagrams are powerful tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway.

Caption: Workflow for Solubility Determination by Isothermal Saturation.

Caption: Hypothetical Inhibition of a Signaling Pathway.

An In-depth Technical Guide to the Stability and Storage of 2-Hydroxypyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxypyrimidine hydrochloride. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development fields in ensuring the integrity and reliability of this compound in their work.

Core Stability and Storage Recommendations

This compound is a stable compound under normal conditions. However, its hydrochloride salt form and inherent chemical structure necessitate specific storage practices to prevent degradation. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, stringent control of humidity is paramount.

Key storage recommendations are summarized in the table below. Adherence to these conditions is crucial for maintaining the compound's purity and stability over time.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | Cool, ambient temperature (Store below +30°C) | Prevents thermal degradation. Some suppliers recommend storage at room temperature for up to 3 years.[1] For long-term storage in solution, -80°C (for 2 years) or -20°C (for 1 year) is recommended.[1] |

| Humidity | Dry environment | The compound is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption.[2] |

| Light | Store in a light-resistant container | While specific photostability data is limited, protection from light is a general best practice for nitrogen-containing heterocyclic compounds. |

| Atmosphere | Well-ventilated area | General laboratory safety practice. |

| Container | Tightly closed container | Prevents contamination and moisture ingress. |

| Incompatibilities | Strong oxidizing agents | Avoid contact with strong oxidizers to prevent chemical reactions that could lead to degradation.[3][4] |

Understanding Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure of pyrimidinone derivatives. The primary areas of susceptibility are hydrolysis and oxidation.

A logical workflow for investigating and mitigating these degradation pathways is outlined below.

Caption: Factors influencing the stability of this compound.

Experimental Protocol: Forced Degradation Study

To comprehensively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The following is a detailed protocol based on ICH guidelines.

Objective

To identify the potential degradation products of this compound under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions, and to develop a stability-indicating HPLC method.

Materials and Reagents

-

This compound (high purity reference standard)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate (B84403) buffer (pH 7.0)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Analytical balance

-

Water bath or oven

-

Photostability chamber

Experimental Workflow

The workflow for the forced degradation study is depicted in the following diagram.

Caption: Experimental workflow for a forced degradation study.

Detailed Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture in a water bath at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

-

Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water and heat in a water bath at 60°C for a specified period. Withdraw samples and dilute.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified period. Withdraw samples and dilute.

-

Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound at a high temperature. Withdraw samples, dissolve (if solid), and dilute.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark.

HPLC Analysis

-

Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Column: A C18 column is a common starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound. A PDA detector is highly recommended to assess peak purity.

-

Analysis: Inject the prepared samples into the HPLC system. Record the chromatograms and calculate the percentage of degradation.

Data Interpretation

-

Specificity: The method should be able to resolve the main peak of this compound from any degradation products.

-

Peak Purity: Use the PDA detector to assess the purity of the main peak in the stressed samples.

-

Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should be close to 100% of the initial concentration, indicating that all degradation products are being detected.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are its hygroscopic nature and incompatibility with strong oxidizing agents. By adhering to the recommended storage conditions of a cool, dry, and dark environment in a tightly sealed container, the integrity of the compound can be maintained. For research and development purposes, conducting a forced degradation study as outlined in this guide will provide valuable insights into its stability profile and enable the development of a robust, stability-indicating analytical method. This ensures the quality and reliability of the data generated using this important chemical intermediate.

References

Spectroscopic Analysis of 2-Hydroxypyrimidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxypyrimidine (B189755) hydrochloride (CAS: 38353-09-2), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

Chemical Name: 2-Hydroxypyrimidine hydrochloride

-

Synonyms: 2(1H)-Pyrimidinone hydrochloride, 2-Pyrimidinol hydrochloride

-

Molecular Formula: C₄H₅ClN₂O

-

Molecular Weight: 132.55 g/mol

-

Structure:

In its solid state and in solution, 2-hydroxypyrimidine exists in tautomeric equilibrium, predominantly as the 2(1H)-pyrimidinone form.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 | broad singlet | - | NH, OH (exchangeable protons) |

| 8.839 | Doublet (d) | ~4.5 | H-6 |

| 6.900 | Doublet (d) | ~4.5 | H-5 |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C-2 (Carbonyl) |

| ~150 | C-4 / C-6 |

| ~117 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H and O-H stretching (H-bonded) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1680 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | C=C and C=N stretching (ring) |

| ~1560 | Medium | N-H bending (Amide II band) |

| ~1250 | Medium | C-O-H stretching |

Note: The data presented is based on characteristic values for pyrimidinone structures and data from the closely related analogue, 2-hydroxy-4-methyl pyrimidine (B1678525) hydrochloride. The broadness of the N-H/O-H stretch is indicative of strong hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data (Electron Impact)

| m/z | Relative Intensity (%) | Tentative Assignment |

| 96.0 | 100.0 | [M]⁺ (Molecular ion of 2-hydroxypyrimidine) |

| 97.0 | 5.4 | [M+1]⁺ |

| 95.0 | 22.3 | [M-H]⁺ |

| 68.0 | 74.1 | [M - CO]⁺ or [M - N₂]⁺ |

| 42.0 | 21.5 | [C₂H₂N]⁺ |

| 41.0 | 21.7 | [C₂H₃N]⁺ |

| 36.0 |

2-Hydroxypyrimidine hydrochloride synthesis from urea and 1,1,3,3-tetramethoxypropane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxypyrimidine (B189755) hydrochloride from urea (B33335) and 1,1,3,3-tetramethoxypropane (B13500). The document details the reaction pathway, presents quantitative data in a structured format, and offers a meticulous experimental protocol for laboratory application.

Reaction Overview and Mechanism

The synthesis of 2-hydroxypyrimidine hydrochloride from urea and 1,1,3,3-tetramethoxypropane is a cyclocondensation reaction. In this process, 1,1,3,3-tetramethoxypropane serves as a synthetic equivalent of malondialdehyde. Under acidic conditions, the acetal (B89532) groups of 1,1,3,3-tetramethoxypropane are hydrolyzed to reveal the reactive dialdehyde. This intermediate then reacts with urea, which contains two nucleophilic amine groups. The reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which subsequently aromatizes to form the stable 2-hydroxypyrimidine ring. The use of hydrochloric acid not only catalyzes the reaction but also results in the formation of the hydrochloride salt of the final product, which often aids in purification and stability.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactant | 1,1,3,3-Tetramethoxypropane | 102-52-3 | C₇H₁₆O₄ | 164.20 |

| Reactant | Urea | 57-13-6 | CH₄N₂O | 60.06 |

| Product | This compound | 38353-09-2 | C₄H₅ClN₂O | 132.55 |

Table 2: Reported Reaction Conditions and Yields

| Reference | Solvent | Temperature | Reaction Time | Yield (%) |

| Patent CN 112062724 A | Methanol (B129727) | Step 1: 10°C; Step 2: 180-240°C | Step 1: Not specified; Step 2: 4-5 hours | > 80 |

| LookChem (DOI:10.1021/op060241c) | Isopropyl alcohol, Water | 0 - 60°C | 6 hours | 73 |

| ChemicalBook | Not specified | Not specified | Not specified | 71 |

Experimental Protocol

This protocol is based on the method described in patent CN 112062724 A, which reports a high yield for this synthesis.

Materials:

-

Urea

-

1,1,3,3-Tetramethoxypropane

-

Methanol

-

Hydrogen chloride gas

-

Enamel reactor with a reflux condenser and stirrer

Procedure:

Step 1: Formation of the Reaction Intermediate

-

To an enamel reactor equipped with a reflux condenser and a stirrer, add urea and methanol.

-

Cool the mixture to 20-25°C and stir for 30-60 minutes.

-

Further, cool the reaction mixture to 10°C.

-

At this temperature, bubble hydrogen chloride gas through the solution.

-

Continue stirring at 10°C until the absorption of hydrogen chloride gas is complete, resulting in the formation of the first solution. The pH of this solution should be between 1 and 2.[1]

Step 2: Cyclocondensation and Product Formation

-

Slowly heat the first solution to a temperature range of 180-240°C.[1]

-

Maintain this temperature and continue stirring for 4-5 hours.[1]

-

After the reaction is complete, cool the mixture to 0°C.[1]

-

The precipitated product, this compound, is collected by filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold methanol or acetone).[1]

-

Dry the product at 50-70°C to obtain the final this compound.[1]

Visualizations

Diagram 1: Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis process.

References

The Biological Significance of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the pyrimidine (B1678525) core in biological systems and its pivotal role in modern therapeutic development.

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is of paramount importance in the realm of biology and medicinal chemistry. As an integral component of nucleic acids, the very blueprints of life, its significance is deeply embedded in cellular function. Beyond this foundational role, the versatile nature of the pyrimidine ring has established it as a "privileged scaffold" in drug discovery, leading to the development of a wide array of therapeutic agents that combat a spectrum of diseases, from life-threatening cancers and viral infections to common bacterial ailments. This technical guide provides a comprehensive overview of the biological significance of the pyrimidine scaffold, detailing its metabolic pathways, therapeutic applications, and the experimental methodologies used to evaluate its derivatives.

The Pyrimidine Core: A Cornerstone of Life

The biological journey of the pyrimidine scaffold begins with its essential role as a constituent of nucleobases. Cytosine (C), thymine (B56734) (T), and uracil (B121893) (U) are the three primary pyrimidine derivatives found in nucleic acids.[1] In the elegant double helix of DNA, cytosine forms a stable hydrogen-bonded pair with the purine (B94841) guanine, while thymine pairs with adenine (B156593).[2] In RNA, uracil takes the place of thymine, pairing with adenine to facilitate the transcription and translation of genetic information.[3] This precise base pairing is the bedrock of genetic integrity, replication, and expression.

Metabolic Pathways: Synthesis and Degradation

The cellular pool of pyrimidine nucleotides is maintained through two primary pathways: de novo synthesis and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway constructs pyrimidine rings from simple precursor molecules.[4] This multi-step enzymatic process is crucial for rapidly proliferating cells, including cancer cells, making it a key target for therapeutic intervention. The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[5] Subsequent steps involve the sequential action of aspartate transcarbamoylase, dihydroorotase, dihydroorotate (B8406146) dehydrogenase, orotate (B1227488) phosphoribosyltransferase, and OMP decarboxylase to ultimately produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 6. CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents [patents.google.com]

The Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the very building blocks of life, DNA and RNA, foreshadows its immense potential for therapeutic intervention. This guide provides a comprehensive overview of pyrimidine derivatives, detailing their synthesis, diverse biological activities, and mechanisms of action, with a focus on their applications in oncology, inflammation, and infectious diseases.

Core Synthetic Strategies: Building the Pyrimidine Ring

The construction of the pyrimidine core is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of derivatives. The most common and versatile method is the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or thiourea (B124793).

General Synthetic Protocol: Biginelli Reaction

A classic multi-component reaction, the Biginelli reaction, offers a straightforward one-pot synthesis of dihydropyrimidinones.

Experimental Protocol:

-

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Add a catalytic amount of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like YbCl₃).

-

-

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

-

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

-

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of pyrimidine derivatives.

Therapeutic Applications and Biological Activities

The structural versatility of the pyrimidine scaffold allows for its interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3]

Anticancer Activity

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[4][5]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [6] |

| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [6] |

| 4,6-Disubstituted Pyrimidine | Compound 4d | MCF-7 (Breast) | 8.53 (µg/ml) | [6] |

| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [6] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [2] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [2] |

| Pyrazolo[3,4-d]pyrimidine | SI306 (Src inhibitor) | GIN8 (Glioblastoma) | 11.2 | [6] |

| Pyrazolo[3,4-d]pyrimidine | SI306 (Src inhibitor) | GIN28 (Glioblastoma) | 7.7 | [6] |

| Pyrimidine-based Aurora Kinase Inhibitor | Compound 13 | NCI-H524 (SCLC) | 0.00336 | [7][8] |

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[9] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[9]

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Compound 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | [9] |

| Compound 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | [9] |

| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | [9] |

| Compound 5 | - | 0.04 ± 0.09 (µmol) | [9] |

| Compound 6 | - | 0.04 ± 0.02 (µmol) | [9] |

| Compound 2a | 6.43 | 3.5 | [5] |

Experimental Protocol: In Vitro COX Inhibition Assay

-

Principle: The ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 is measured.

-

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme (ovine COX-1 or human recombinant COX-2), heme, and the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) to determine the extent of the reaction.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Antimicrobial Activity

The pyrimidine scaffold is also a key feature in many antimicrobial agents. These compounds can exhibit broad-spectrum activity against various bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 31e | S. aureus | 12.5 | [10] |

| Compound 31e | E. coli | 12.5 | [10] |

| Compound 31e | P. aeruginosa | 12.5 | [10] |

| Compound 97d | S. aureus | 1.56 | [10] |

| Compound 97d | E. coli | 3.12 | [10] |

| Compound 5a | S. aureus | 4 (µmol L⁻¹) | [11] |

| Compound 5a | E. coli | 8 (µmol L⁻¹) | [11] |

| Compound 7a | S. aureus | 4 (µmol L⁻¹) | [11] |

| Compound 7a | E. coli | 4 (µmol L⁻¹) | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure (Broth Microdilution Method):

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

The pyrimidine scaffold continues to be a highly privileged and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the discovery and development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and the investigation of novel biological targets will undoubtedly lead to the emergence of next-generation pyrimidine-based drugs with improved efficacy and safety profiles.

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. orientjchem.org [orientjchem.org]

- 7. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nucleoside Analogs using 2-Hydroxypyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with DNA and RNA synthesis and other vital cellular processes. 2-Hydroxypyrimidine (B189755) hydrochloride serves as a versatile and accessible starting material for the synthesis of a variety of pyrimidine (B1678525) nucleoside analogs. This document provides detailed protocols and application notes for the synthesis of these valuable compounds, with a focus on the widely used silyl-Hilbert-Johnson (Vorbrüggen) reaction.

The general synthetic strategy involves two key steps: the silylation of 2-hydroxypyrimidine to enhance its solubility and nucleophilicity, followed by the coupling of the silylated base with a protected sugar derivative, typically a ribose or deoxyribose acetate. This method, known as the Vorbrüggen glycosylation, is a powerful tool for the stereoselective formation of the β-N-glycosidic bond, a crucial feature for the biological activity of most nucleoside analogs.[1][2]

Synthesis Workflow

The overall workflow for the synthesis of nucleoside analogs from 2-hydroxypyrimidine hydrochloride can be visualized as a three-stage process: preparation of the silylated base, the glycosylation reaction, and subsequent deprotection and purification of the final product.

Caption: General workflow for nucleoside analog synthesis.

Experimental Protocols

Protocol 1: Silylation of 2-Hydroxypyrimidine

This protocol describes the preparation of 2,4-bis(trimethylsilyloxy)pyrimidine from this compound. Silylation is a crucial step to increase the reactivity of the pyrimidine base for the subsequent glycosylation reaction.[3]

Materials:

-

This compound

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl (B98337) chloride (TMSCl) (catalytic amount)

-

Anhydrous toluene (B28343)

Procedure:

-

A suspension of this compound (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Hexamethyldisilazane (HMDS) (3 equivalents) is added to the suspension.

-

A catalytic amount of trimethylsilyl chloride (TMSCl) (e.g., a few drops) is added to the reaction mixture.

-

The mixture is heated to reflux (approximately 110-120 °C) under a nitrogen atmosphere.

-

The reaction is monitored by observing the dissolution of the starting material. The reaction is typically complete within 2-4 hours, resulting in a clear solution.

-

The excess HMDS and toluene are removed under reduced pressure using a rotary evaporator to yield the crude silylated 2-hydroxypyrimidine as an oily residue.

-

The crude product is used directly in the next step without further purification.

Protocol 2: Vorbrüggen Glycosylation

This protocol details the coupling of the silylated 2-hydroxypyrimidine with a protected ribose derivative to form the protected nucleoside analog.[1][2][4]

Materials:

-

Crude silylated 2-hydroxypyrimidine (from Protocol 1)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

The crude silylated 2-hydroxypyrimidine (1.2 equivalents) is dissolved in anhydrous acetonitrile in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equivalent) is added to the solution.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude protected nucleoside analog.

Protocol 3: Deprotection and Purification

This protocol describes the removal of the benzoyl protecting groups from the sugar moiety and the final purification of the nucleoside analog.

Materials:

-

Crude protected nucleoside analog (from Protocol 2)

-

Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)

-

Dowex-50 (H+ form) resin

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., dichloromethane/methanol mixture)

Procedure:

-

The crude protected nucleoside analog is dissolved in anhydrous methanol.

-

A solution of sodium methoxide in methanol (catalytic amount, e.g., 0.1 equivalents) is added to the mixture.

-

The reaction is stirred at room temperature and monitored by TLC until the starting material is completely consumed (typically 2-6 hours).

-

The reaction is neutralized by the addition of Dowex-50 (H+ form) resin until the pH is neutral.

-

The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure nucleoside analog.

Quantitative Data

The following table summarizes typical yields for the synthesis of a generic uridine (B1682114) analog from 2-hydroxypyrimidine. Actual yields may vary depending on the specific substrates and reaction conditions.

| Step | Product | Starting Materials | Typical Yield (%) | Reference |

| 1 | Silylated 2-Hydroxypyrimidine | This compound, HMDS | Quantitative (used in situ) | [1] |

| 2 | Protected Uridine Analog | Silylated 2-Hydroxypyrimidine, Protected Ribose | 60-85 | [1][4] |

| 3 | Uridine Analog | Protected Uridine Analog | 70-90 | [5] |

Biological Activity and Signaling Pathway

Nucleoside analogs synthesized from 2-hydroxypyrimidine can exhibit a range of biological activities, primarily as antiviral and anticancer agents. Their mechanism of action often involves the intracellular phosphorylation to the corresponding triphosphate, which then acts as a competitive inhibitor or a chain terminator for viral or cellular DNA or RNA polymerases.

Caption: Intracellular activation of a nucleoside analog.

This diagram illustrates the general pathway for the activation of a nucleoside analog prodrug to its active triphosphate form, which then inhibits viral or cellular polymerases, ultimately leading to the inhibition of DNA/RNA synthesis and cellular proliferation or viral replication.[6]

Conclusion

The synthesis of nucleoside analogs using this compound is a well-established and versatile approach to generate compounds with significant therapeutic potential. The protocols provided herein offer a detailed guide for researchers in the field of medicinal chemistry and drug development. The adaptability of the Vorbrüggen glycosylation allows for the synthesis of a wide array of analogs by varying the sugar moiety, offering a rich platform for the discovery of new therapeutic agents. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final products.

References

- 1. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Hydroxypyrimidine Hydrochloride as a Precursor for Antiviral Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypyrimidine (B189755), available as its hydrochloride salt, is a versatile precursor for the synthesis of a wide array of antiviral compounds. The pyrimidine (B1678525) scaffold is a critical component of nucleosides and as such, derivatives of 2-hydroxypyrimidine can act as nucleoside analogs or interfere with viral replication through various mechanisms. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiviral agents derived from 2-hydroxypyrimidine hydrochloride, with a focus on agents targeting influenza virus.

The core strategy involves the chemical modification of the 2-hydroxypyrimidine ring at various positions to generate derivatives with potent antiviral activity. A key synthetic pathway involves the conversion of 2-hydroxypyrimidine to a more reactive intermediate, such as a 2-chloropyrimidine (B141910) derivative, which can then be further functionalized. Subsequent modifications, such as the introduction of aminoalkyl side chains, have been shown to significantly enhance antiviral potency.

Data Presentation

The following tables summarize the quantitative data for a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives synthesized from a 2-aminopyrimidine (B69317) precursor, which can be derived from this compound. These derivatives have demonstrated significant activity against influenza A and B viruses.

Table 1: Antiviral Activity of 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine Derivatives against Influenza Virus

| Compound ID | R Group (at C4-amino) | Virus Strain | EC₅₀ (µM)[1] |

| 1a | 2-hydroxyethyl | Influenza A/PR/8/34 (H1N1) | 5.2 |

| 1b | 3-hydroxypropyl | Influenza A/PR/8/34 (H1N1) | 2.1 |

| 1c | 4-hydroxybutyl | Influenza A/PR/8/34 (H1N1) | 1.5 |

| 2a | 2-hydroxyethyl | Influenza B/Lee/40 | 8.7 |

| 2b | 3-hydroxypropyl | Influenza B/Lee/40 | 4.3 |

| 2c | 4-hydroxybutyl | Influenza B/Lee/40 | 3.8 |

| 3 | 2-(cyclobutylamino)ethyl | Influenza A/PR/8/34 (H1N1) | 0.08 |

| 4 | 2-(cyclopentylamino)ethyl | Influenza A/PR/8/34 (H1N1) | 0.05 |

*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits plaque formation by 50%.

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

| Compound ID | R Group (at C4-amino) | CC₅₀ (µM)[1] | SI (Selectivity Index) |

| 3 | 2-(cyclobutylamino)ethyl | >100 | >1250 |

| 4 | 2-(cyclopentylamino)ethyl | >100 | >2000 |

*CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. *SI = CC₅₀ / EC₅₀

Experimental Protocols

This section provides a detailed methodology for the synthesis of antiviral 2-amino-4-(substituted-amino)pyrimidine derivatives starting from this compound. The protocol is presented in two stages: the synthesis of a key intermediate, 2-amino-4-chloropyrimidine (B19991), followed by its reaction with various amines to generate the final antiviral compounds.

Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine from this compound

This protocol describes the conversion of this compound to 2,4-dichloropyrimidine (B19661), followed by selective amination to yield 2-amino-4-chloropyrimidine.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ammonia (B1221849) (aqueous solution, 28%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Chlorination:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Add N,N-dimethylaniline (0.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain crude 2,4-dichloropyrimidine. Purify by column chromatography on silica gel if necessary.

-

-

Selective Amination:

-

Dissolve the purified 2,4-dichloropyrimidine (1 equivalent) in ethanol (B145695) in a sealed tube.

-

Add an excess of aqueous ammonia solution (28%, 5-10 equivalents).

-

Heat the mixture at 70-80 °C for 12-16 hours.

-

Cool the reaction mixture to room temperature. The product, 2-amino-4-chloropyrimidine, will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Protocol 2: Synthesis of 2-Amino-4-(substituted-amino)pyrimidine Derivatives

This protocol outlines the nucleophilic substitution of the chlorine atom in 2-amino-4-chloropyrimidine with various amines to generate the target antiviral compounds.

Materials:

-

2-Amino-4-chloropyrimidine (from Protocol 1)

-

Substituted amine (e.g., 2-cyclobutylethylamine, 2-cyclopentylethylamine)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-chloropyrimidine (1 equivalent) in DMF.

-

Add the desired substituted amine (1.1-1.5 equivalents) and a base such as triethylamine or DIPEA (2-3 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-amino-4-(substituted-amino)pyrimidine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a standard method for evaluating the antiviral activity of the synthesized compounds against influenza virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

Synthesized pyrimidine derivatives

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

-